molecular formula C11H18O2 B15275993 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde

5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde

Cat. No.: B15275993
M. Wt: 182.26 g/mol
InChI Key: ZFTBRPYFPLXTSI-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexane, featuring a tert-butyl group, a ketone, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde typically involves the oxidation of 5-tert-butyl-2-cyclohexen-1-one. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure selective oxidation at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar oxidation techniques as in laboratory settings. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products

    Oxidation: 5-Tert-butyl-2-oxocyclohexane-1-carboxylic acid

    Reduction: 5-Tert-butyl-2-hydroxycyclohexane-1-methanol

    Substitution: Products depend on the nucleophile used

Scientific Research Applications

5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity as an aldehyde and ketone. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-oxocyclohexane-1-carboxylate: An ester derivative with similar structural features but different reactivity due to the ester functional group.

    5-Tert-butyl-2-cyclohexen-1-one: A precursor in the synthesis of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde, featuring a double bond instead of an aldehyde group.

Uniqueness

This compound is unique due to the presence of both a ketone and an aldehyde functional group on the same cyclohexane ring, along with a bulky tert-butyl group. This combination of functional groups and steric effects makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

5-tert-butyl-2-oxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h7-9H,4-6H2,1-3H3

InChI Key

ZFTBRPYFPLXTSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)C=O

Origin of Product

United States

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